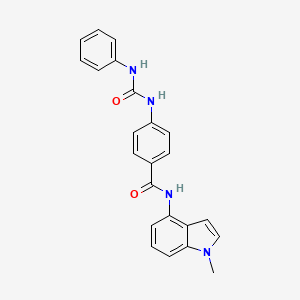
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide, also known as MI-773, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various types of cancer. MI-773 is a potent and selective inhibitor of the p53-MDM2 interaction, which has been shown to play a critical role in cancer development and progression.
Mecanismo De Acción
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide is a potent and selective inhibitor of the p53-MDM2 interaction. MDM2 is an E3 ubiquitin ligase that binds to and inhibits p53, a tumor suppressor protein that plays a critical role in cell cycle regulation, apoptosis, and DNA repair. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which results in the induction of cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has also been shown to increase the expression of p53 target genes, which play a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to have minimal effects on normal cells, making it a promising therapeutic agent for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has several advantages for lab experiments, including its potency and selectivity for the p53-MDM2 interaction, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its minimal effects on normal cells. However, N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide also has some limitations, including its low solubility in water, which can make it difficult to use in some assays, and its potential for off-target effects, which can complicate data interpretation.
Direcciones Futuras
For N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide research include the identification of biomarkers that can predict response to treatment, the optimization of dosing and scheduling regimens, and the development of combination therapies that can enhance its efficacy. Additionally, the potential for off-target effects and the development of resistance to N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide will need to be carefully monitored and addressed in future studies.
Métodos De Síntesis
The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide involves a multistep process that starts with the synthesis of the key intermediate, 4-(phenylcarbamoylamino)benzamide. The intermediate is then reacted with 1-methylindole-4-carboxylic acid to produce N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide. The synthesis of N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been optimized to improve the yield and purity of the compound, making it suitable for use in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been extensively studied for its potential therapeutic applications in various types of cancer. The inhibition of the p53-MDM2 interaction by N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide leads to the activation of the p53 pathway, which plays a critical role in cell cycle regulation, apoptosis, and DNA repair. N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth in preclinical models.
Propiedades
IUPAC Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2/c1-27-15-14-19-20(8-5-9-21(19)27)26-22(28)16-10-12-18(13-11-16)25-23(29)24-17-6-3-2-4-7-17/h2-15H,1H3,(H,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJJCIXMQGOKQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)NC(=O)C3=CC=C(C=C3)NC(=O)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylindol-4-yl)-4-(phenylcarbamoylamino)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-dimethyl-N-[3-oxo-3-[2-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)hydrazinyl]propyl]benzenesulfonamide](/img/structure/B7552638.png)
![N-[2-[[1-(4-fluorophenyl)pyrrolidin-3-yl]methylamino]-2-oxoethyl]-2-methylfuran-3-carboxamide](/img/structure/B7552643.png)
![1-[2-[4-(1,3-Dioxolan-2-yl)piperidine-1-carbonyl]pyrrolidin-1-yl]-2-thiophen-2-ylethanone](/img/structure/B7552647.png)
![N-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-2-[4-methyl-4-(2-methylphenyl)-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B7552663.png)
![1-[4-(1,3-Dioxolan-2-yl)piperidin-1-yl]-3-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B7552667.png)
![3-methyl-N-[4-methyl-2-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrazol-3-yl]-1-oxo-4H-isochromene-3-carboxamide](/img/structure/B7552669.png)
![4-[[3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one](/img/structure/B7552672.png)
![[1-(4-Chlorophenyl)-5-(furan-2-yl)pyrazol-3-yl]-[3-(dimethylamino)piperidin-1-yl]methanone](/img/structure/B7552680.png)
![3'-[[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]methyl]spiro[2,4-dihydro-1H-naphthalene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7552688.png)
![N-[[4-(benzimidazol-1-ylmethyl)phenyl]methyl]-4-(4-methyl-2-oxo-1H-imidazol-3-yl)benzamide](/img/structure/B7552691.png)
![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552696.png)
![3-(2-chlorophenyl)-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]propanamide](/img/structure/B7552699.png)
![2-Benzyl-5-[[4-(3,4-dichlorophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,3,4-oxadiazole](/img/structure/B7552705.png)
![2-[4-[(4-amino-6,7-dimethoxyquinazolin-2-yl)amino]piperidin-1-yl]-N-phenylacetamide](/img/structure/B7552726.png)